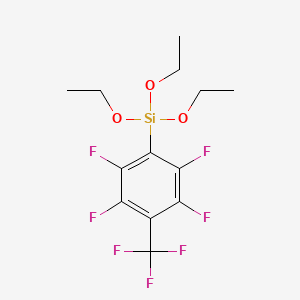

(4-Perfluorotolyl)triethoxysilane

Description

Contextualization of Fluorinated Organosilanes in Contemporary Materials Research

Fluorinated organosilanes are at the forefront of research into functional coatings and materials. The presence of fluorine atoms, with their high electronegativity and low polarizability, leads to materials with remarkably low surface energies. This translates into surfaces that are highly repellent to both water and oils, a property crucial for applications ranging from self-cleaning coatings to anti-fouling surfaces in marine environments. The sol-gel process, which involves the hydrolysis and condensation of alkoxysilanes like tetraethylorthosilicate (TEOS), is a common method for creating these functionalized silica-based films. nih.govresearchgate.netacs.orgmdpi.com

Significance of Aryl-Perfluoroalkyl Moieties in the Design of Novel Silane (B1218182) Precursors

The design of silane precursors with specific functionalities is key to tailoring material properties. The incorporation of an aryl group, such as a phenyl or tolyl ring, provides rigidity and thermal stability to the resulting material. When this aryl group is further substituted with perfluoroalkyl chains, as in the case of a perfluorotolyl group, the benefits are compounded. The perfluorotolyl moiety is a powerful electron-withdrawing group, which can influence the reactivity of the silane and the properties of the final material. The combination of the aromatic ring and the perfluorinated group creates a unique building block for materials that are not only hydrophobic but also possess enhanced thermal and chemical stability.

Research Gaps and Foundational Challenges Associated with (4-Perfluorotolyl)triethoxysilane Systems

Despite the promise of this compound, significant research gaps remain. Detailed studies on the precise kinetics of its hydrolysis and condensation reactions are not widely available. While the general principles of silane chemistry apply, the strong electron-withdrawing nature of the perfluorotolyl group is expected to significantly impact reaction rates compared to non-fluorinated or alkyl-fluorinated analogues. Furthermore, a comprehensive database of its physicochemical properties is not readily accessible in the public domain, hindering efforts to model its behavior in complex systems.

Articulation of Academic Research Objectives for Investigating this compound

The investigation of this compound is driven by several key academic research objectives. A primary goal is to establish reliable and efficient synthetic routes to this compound. This includes exploring various catalytic systems, such as palladium-catalyzed cross-coupling reactions, that can facilitate the formation of the aryl-silicon bond. acs.org Another major objective is the detailed characterization of its properties, including its thermal stability, refractive index, and surface energy when incorporated into a silica (B1680970) network. Understanding the structure-property relationships is crucial for designing materials with tailored performance. Furthermore, researchers are focused on exploring its potential in niche applications, such as high-performance coatings for electronics and optics, where its unique combination of properties could be particularly advantageous.

Overview of Scholarly Contributions to the Understanding and Application of this compound

Scholarly work on compounds related to this compound has laid a foundation for its current investigation. Studies on other perfluoroaryl silanes have demonstrated their potential in creating highly ordered mesoporous silica with unique hydrophobic and adsorptive properties. researchgate.net Research on the fluorination of aryl silanes has provided insights into synthetic methodologies. nih.gov While direct scholarly articles on this compound are limited, the broader body of work on fluorinated organosilanes provides a strong impetus for its continued study and highlights its potential to contribute significantly to the development of next-generation materials.

Detailed Research Findings

While specific data for this compound is scarce, data from closely related compounds can provide valuable insights into its expected properties and behavior. For instance, the properties of (4-Trifluoromethylphenyl)triethoxysilane, which shares the trifluoromethyl group on the phenyl ring, can be used as a proxy.

| Property | Value (for (4-Trifluoromethylphenyl)triethoxysilane) |

| Molecular Formula | C13H19F3O3Si |

| Molecular Weight | 320.37 g/mol |

| Boiling Point | 95-97 °C at 2 mmHg |

| Density | 1.13 g/mL at 25 °C |

| Refractive Index | 1.43 |

This data is for a related compound and should be considered as an estimate for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triethoxy-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F7O3Si/c1-4-21-24(22-5-2,23-6-3)12-10(16)8(14)7(13(18,19)20)9(15)11(12)17/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHRVMWUGNXEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F7O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382594 | |

| Record name | (4-perfluorotolyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561069-04-3 | |

| Record name | (4-perfluorotolyl)triethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Trifluoromethyltetrafluorophenyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Perfluorotolyl Triethoxysilane

Exploration of Precursor Chemistry for the Perfluorotolyl and Triethoxysilane (B36694) Moieties

The successful synthesis of the target compound relies on the efficient preparation of its two key structural components: the perfluorotolyl group and the triethoxysilane group.

Perfluorotolyl Precursors

The most common precursors for introducing the 4-perfluorotolyl (heptafluoro-p-tolyl) group are halogenated derivatives of perfluorotoluene, such as 4-bromo- or 4-iodoperfluorotoluene. These compounds serve as electrophilic or nucleophilic synthons depending on the reaction strategy. The synthesis of these precursors often starts from perfluorotoluene itself. One established method to generate a reactive intermediate is the formation of a Grignard reagent, such as heptafluoro-p-tolylmagnesium bromide (F₃CC₆F₄MgBr), which can be prepared from the corresponding aryl bromide and magnesium metal. researchgate.net This organometallic reagent is a potent nucleophile for subsequent carbon-silicon bond formation.

Triethoxysilane Moiety

Triethoxysilane (HSi(OEt)₃) is a crucial reagent that provides the reactive Si-H bond and the hydrolyzable ethoxy groups for subsequent applications like sol-gel processes. There are several established methods for its synthesis. The "direct process" is a prominent industrial method involving the reaction of elemental silicon with ethanol (B145695) in the presence of a copper catalyst. google.commdpi.com This heterogeneous catalytic reaction is often performed in a fixed-bed reactor and can be optimized for high selectivity towards triethoxysilane. mdpi.com Another route involves the reduction of tetraethoxysilane (TEOS), which is readily available. researchgate.netznaturforsch.com

Below is a comparative table of common synthetic routes for triethoxysilane.

| Synthetic Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages | Citation |

| Direct Process | Silicon, Ethanol | Copper catalyst (e.g., CuCl, CuO), High Temperature (≥280 °C) | High atom economy, Suitable for industrial scale, Chlorine-free product | Requires high temperatures, Catalyst activation may be needed | google.commdpi.com |

| Reduction of TEOS | Tetraethoxysilane (TEOS), Reducing Agent (e.g., LiAlH₄) | Diethyl ether or other suitable solvent | High purity product, Can be performed at lab scale | Use of expensive and hazardous reducing agents | researchgate.netznaturforsch.com |

| Hydrosilylation | An alkene/alkyne, a precursor silane (B1218182) | Platinum or other transition metal catalysts | Versatile for creating various functional silanes | Indirect route to triethoxysilane itself | google.comwikipedia.org |

Development of Novel Synthetic Pathways for High-Purity (4-Perfluorotolyl)triethoxysilane

The core of the synthesis is the formation of the aromatic carbon-silicon (Ar-Si) bond between the perfluorinated ring and the silicon atom. Several advanced methodologies are employed to achieve this transformation with high yield and purity.

Investigation of Transition Metal-Catalyzed Coupling Reactions for Ar-Si Bond Formation

Transition metal catalysis offers powerful tools for constructing C-Si bonds, often with high selectivity and functional group tolerance. nih.gov

Hydrosilylation: This reaction involves the addition of a Si-H bond across an unsaturated C-C bond. wikipedia.org For the synthesis of this compound, this would require a precursor like 4-vinylperfluorotoluene. The reaction with triethoxysilane, typically catalyzed by platinum complexes (e.g., Karstedt's catalyst) or other metals like nickel and cobalt, would yield the desired product. mdpi.comacs.org The reaction generally proceeds with anti-Markovnikov selectivity, placing the silicon atom at the terminal carbon of the double bond. wikipedia.orgmdpi.com

Cross-Coupling Reactions: A more direct approach involves the cross-coupling of a perfluorotolyl halide with a silicon-containing reagent. Palladium-catalyzed reactions are particularly prevalent for C-F and C-Si bond formation. nih.govresearchgate.net A general strategy involves the oxidative addition of an aryl halide, such as 4-iodoperfluorotoluene, to a palladium(0) complex. Subsequent transmetalation with a silylating agent or reductive elimination from a palladium(II) fluoride (B91410) complex can form the desired Ar-Si bond. nih.gov The development of ligands that facilitate reductive elimination from the metal center is crucial for the success of these reactions, especially with the electron-deficient perfluorinated systems. acs.org

The table below summarizes some catalyst systems used for related Ar-Si bond formations.

| Catalyst System | Reaction Type | Substrates | Key Features | Citation |

| Platinum Complexes (e.g., Karstedt's) | Hydrosilylation | Alkene/Alkyne + Hydrosilane | "Most important application of platinum in homogeneous catalysis", High efficiency | wikipedia.org |

| Nickel-based Pincer Complexes | Hydrosilylation | Terminal Alkenes + Secondary Silanes | High catalytic activity (TONs up to 10,000), Anti-Markovnikov selectivity | mdpi.com |

| Palladium/Chiral Phosphine Ligands | Asymmetric Hydrosilylation | Styrene + Trichlorosilane | High enantioselectivity for chiral silanes | wikipedia.org |

| Palladium(0)/Ligand | Nucleophilic Fluorination (related) | Aryl Halide/Triflate + Fluoride Source | Forms Ar-F bond via reductive elimination, a challenging but analogous step | nih.govresearchgate.net |

Optimization of Grignard-Type or Organolithium-Mediated Reactions in Fluorinated Systems

Classical organometallic routes remain a cornerstone for Ar-Si bond formation due to their reliability and straightforward nature.

Grignard Reagents: The reaction of a perfluorotolyl Grignard reagent (CF₃C₆F₄MgBr) with an appropriate silicon electrophile is a primary synthetic route. Reacting the Grignard reagent with tetraethoxysilane (TEOS) or triethoxychlorosilane (B1582504) can yield this compound. The reaction with alkoxysilanes is often preferred as it can be more selective than with chlorosilanes. dtic.mil Key parameters for optimization include the solvent and reagent ratios. For instance, replacing diethyl ether with toluene (B28343) can accelerate reactions between alkylmagnesium halides and alkoxysilanes. dtic.mil Controlling the stoichiometry is essential to prevent multiple substitutions on the silicon atom, if other reactive groups were present. gelest.com The reaction products, alkoxymagnesium halides, can complex with the Grignard reagent and influence its reactivity and the reaction kinetics. researchgate.net

Organolithium Reagents: Organolithium reagents offer an alternative to Grignard reagents and are often more reactive. youtube.com A (4-Perfluorotolyl)lithium reagent can be generated either through direct deprotonation or, more commonly, via halogen-lithium exchange from 4-bromo- or 4-iodoperfluorotoluene at low temperatures. youtube.com This highly reactive intermediate can then be quenched with a silicon electrophile like triethoxychlorosilane. The synthesis of alkylsilanes from silyl (B83357) lithium reagents and alkyl halides has been shown to proceed efficiently without transition metal catalysts, suggesting a potential pathway for aryl systems as well. organic-chemistry.org

| Method | Precursor | Reagent | Advantages | Challenges/Considerations | Citation |

| Grignard | 4-Bromoperfluorotoluene | Mg, then Si(OEt)₄ or ClSi(OEt)₃ | Well-established, Tolerant of various functional groups, More selective with alkoxysilanes | Schlenk equilibrium, Reaction kinetics can be complex | dtic.milgelest.comresearchgate.net |

| Organolithium | 4-Iodo/Bromoperfluorotoluene | n-BuLi or t-BuLi, then ClSi(OEt)₃ | Higher reactivity than Grignard, Can be formed at low temperatures | Requires strictly anhydrous conditions, Potential for side reactions | youtube.comorganic-chemistry.org |

Advanced Halogen Exchange and Silane Functionalization Routes

Creating more reactive precursors or employing alternative activation methods can enhance synthetic efficiency.

Halogen Exchange: The reactivity of aryl halides in both organometallic and transition-metal-catalyzed reactions follows the order I > Br > Cl >> F. Therefore, converting a less reactive precursor, like 4-chloroperfluorotoluene or even perfluorotoluene itself, into a more reactive one can be beneficial. The Halex process involves nucleophilic aromatic substitution, where a fluoride atom on the highly electron-deficient ring is displaced by another halide, such as chloride. wikipedia.org While direct conversion to an iodide is difficult this way, creating a bromo or chloro derivative for subsequent conversion to a Grignard or organolithium reagent is a viable strategy.

Silane Functionalization: This involves preparing a reactive silyl species. For example, silyl lithium reagents can be generated from commercially available chlorosilanes and reacted with alkyl or aryl halides. organic-chemistry.org This approach, which avoids a transition metal catalyst, involves the reaction of an unactivated alkyl chloride with a silyl lithium reagent via an Sₙ2-type substitution. organic-chemistry.org Adapting this methodology to perfluoroaryl halides could provide a direct and efficient route to the target molecule.

Process Intensification and Scalability Studies in this compound Synthesis

Translating a laboratory synthesis to an industrial scale requires a focus on efficiency, safety, and cost. Process intensification aims to develop smaller, safer, and more energy-efficient processes.

Reactive Distillation: This technique combines chemical reaction and distillation in a single apparatus. segovia-hernandez.com For equilibrium-limited reactions, continuously removing products via distillation can drive the reaction to completion. aidic.it While the synthesis of this compound may not be a reversible reaction, reactive distillation could be employed to remove volatile by-products, thus simplifying downstream purification and improving process efficiency. This has been successfully applied to the production of other silanes, where it overcomes unfavorable chemical equilibria and reduces energy costs by minimizing recycle streams. segovia-hernandez.comresearchgate.net

Flow Chemistry: The use of micro- or milli-reactors offers significant advantages for scalability and safety, particularly for highly exothermic reactions often encountered in organofluorine chemistry. youtube.com These systems provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. youtube.com Performing Grignard or organolithium reactions in a flow system can improve safety and yield, and the process can be scaled up by operating multiple reactors in parallel ("scaling out").

Chromatographic and Distillation Techniques for Isolation and Purification of this compound

Achieving the high purity required for materials science applications necessitates advanced separation techniques.

Distillation: Given the probable high boiling point of this compound, vacuum distillation is the most likely method for large-scale purification. rochester.edu This technique allows for the distillation of high-boiling compounds at lower temperatures, preventing thermal decomposition. rochester.edu For fluorinated compounds, fractional distillation must be carefully designed to handle potential azeotrope formation with impurities or solvents. google.comscispace.com

Chromatography: For analytical assessment and high-purity, small-scale separations, liquid chromatography is indispensable. Due to the fluorinated nature of the target compound, specialized stationary phases are often more effective than standard C18 columns.

Fluorous Solid-Phase Extraction (FSPE): This technique utilizes silica (B1680970) gel modified with perfluoroalkyl chains. silicycle.com Fluorinated compounds are strongly retained on these phases by fluorous-fluorous interactions, allowing for efficient separation from non-fluorinated reactants and by-products.

Fluorinated HPLC Columns: Several types of fluorinated stationary phases are available for reversed-phase or normal-phase chromatography, offering unique selectivity for fluorine-containing molecules. silicycle.com The interaction between the fluorinated analyte and the fluorinated stationary phase can be modulated by the mobile phase composition, sometimes leading to elution orders that are the reverse of what is seen on conventional hydrocarbonaceous columns. nih.gov

The table below details some commercially available fluorinated stationary phases.

| Phase Name | Description | Primary Use | Citation |

| SiliaBond Tridecafluoro (TDF) | Silica functionalized with a tridecafluoroalkyl chain | Separation of fluorinated molecules, Fluorous SPE | silicycle.com |

| SiliaBond Fluorochrom (FCM) | Fluorinated sorbent with different selectivity from standard RP phases | Separation of fluorine-containing molecules from non-fluorous ones | silicycle.comsilicycle.com |

| SiliaBond Pentafluorophenyl (PFP) | Silica functionalized with a pentafluorophenyl group | Separation of aromatic and fluorinated molecules, higher selectivity for aromatics | silicycle.com |

| Fluofix | Bonded-fluoroalkylsilane phase | Reversed-phase chromatography of aromatic hydrocarbons with unique selectivity | nih.gov |

Comparative Analysis of Synthetic Efficiency, Selectivity, and Environmental Impact

The formation of these byproducts arises from the high reactivity of the organometallic intermediate, which can react multiple times with the silicon alkoxide. This lack of selectivity is a significant drawback of the Grignard route. From an environmental perspective, the Grignard reaction necessitates the use of anhydrous organic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether and involves the handling of pyrophoric organometallic reagents, posing safety and disposal challenges. The multi-step nature of preparing the Grignard reagent and the subsequent reaction and purification steps contribute to a higher energy consumption and waste generation.

In contrast, hydrosilylation offers a more atom-economical and potentially "greener" alternative. This method involves the addition of a hydrosilane, in this case, triethoxysilane, across a carbon-carbon double bond. For the synthesis of this compound, this would necessitate the use of 4-vinylperfluorotoluene as the starting material. The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being highly effective.

Hydrosilylation reactions are known for their high selectivity, generally yielding the desired anti-Markovnikov addition product with minimal byproduct formation. This high selectivity simplifies the purification process and leads to higher isolated yields of the target compound. The reaction conditions are often milder compared to the Grignard route, and the process can sometimes be carried out in the absence of a solvent or in more environmentally benign solvents.

The environmental profile of any process involving perfluorinated compounds also warrants careful consideration. Per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs, are known for their extreme persistence in the environment. The potential for these compounds to degrade into other persistent and potentially toxic substances is a significant environmental concern. Therefore, any synthetic route must be evaluated not only on its immediate efficiency and waste generation but also on the long-term environmental fate of the product and any byproducts.

A comparative summary of the two primary synthetic routes is presented in the table below:

| Feature | Grignard Reaction | Hydrosilylation |

| Starting Materials | 4-Halo-perfluorotoluene, Magnesium/Lithium, Tetraethoxysilane | 4-Vinylperfluorotoluene, Triethoxysilane |

| Typical Yields | Moderate (often reduced by byproduct formation) | High |

| Selectivity | Lower (formation of di- and tri-substituted products) | High (predominantly anti-Markovnikov addition) |

| Reaction Conditions | Low temperatures (-78 to -30 °C), anhydrous solvents | Milder temperatures, can be solvent-free |

| Catalyst | Not applicable (reagent-based) | Transition metal catalyst (e.g., Platinum) |

| Key Byproducts | Di- and triarylated silanes, dehalogenated arenes industrialchemicals.gov.au | Minimal, potential for catalyst-related impurities |

| Environmental Impact | Use of pyrophoric reagents, organic solvent waste, multiple steps | Use of precious metal catalysts, concerns about metal leaching, potential for greener solvents |

| Atom Economy | Lower | Higher |

Mechanistic Investigations of Hydrolysis and Condensation of 4 Perfluorotolyl Triethoxysilane

Kinetic and Thermodynamic Studies of Ethoxy Group Hydrolysis in (4-Perfluorotolyl)triethoxysilane

The initial step in the formation of polysiloxane materials from this compound is the hydrolysis of its ethoxy groups to form silanols. This reaction is a precursor to the subsequent condensation reactions that build the siloxane backbone.

Influence of Acidic and Basic Catalysis on Hydrolysis Rates and Equilibrium

The hydrolysis of alkoxysilanes is known to be catalyzed by both acids and bases. ucsb.edu Under acidic conditions, it is generally accepted that an ethoxy group is first protonated, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom.

For this compound, the powerful electron-withdrawing perfluorotolyl group is expected to render the silicon atom more electrophilic. This increased positive charge on the silicon should, in principle, accelerate the rate of nucleophilic attack by water, particularly under neutral or basic conditions. However, the steric bulk of the perfluorotolyl group might partially counteract this electronic effect.

While specific kinetic data for this compound is unavailable, a hypothetical comparison of hydrolysis rates under different catalytic conditions can be proposed based on general trends observed for other organotrialkoxysilanes.

Hypothetical Hydrolysis Rate Constants for this compound

| Catalyst | pH Range | Proposed Rate Determining Step | Expected Relative Rate |

| Acid (e.g., HCl) | < 4 | Protonation of ethoxy group | Fast |

| None (Neutral) | ~7 | Nucleophilic attack by water | Slow |

| Base (e.g., NaOH) | > 10 | Nucleophilic attack by hydroxide | Very Fast |

This table is illustrative and not based on experimental data for the specific compound.

Identification and Characterization of Intermediate Silanol (B1196071) Species, Including (4-Perfluorotolyl)trisilanol

The sequential hydrolysis of the three ethoxy groups in this compound leads to the formation of a series of intermediate silanol species: (4-Perfluorotolyl)diethoxysilanol, (4-Perfluorotolyl)ethoxydisilanol, and ultimately, (4-Perfluorotolyl)trisilanol. The isolation and characterization of these intermediates are often challenging due to their high reactivity and tendency to self-condense.

Techniques such as Si Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying these species in solution. nih.govnih.gov The chemical shift of the silicon atom changes with the number of hydroxyl groups attached, allowing for the tracking of the hydrolysis progress. While no specific Si NMR data for the hydrolysis of this compound has been reported, the expected chemical shifts can be inferred from related compounds.

Elucidation of Polycondensation Pathways for (4-Perfluorotolyl)trisilanol and Oligomeric Silanols

Following hydrolysis, the newly formed silanol groups undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or ethanol (B145695) as byproducts. This process leads to the formation of oligomers and eventually a cross-linked polymer network.

Mechanisms of Siloxane Bond Formation and Network Cross-linking

The condensation can proceed through two primary pathways: a water-producing condensation between two silanol groups, or an alcohol-producing condensation between a silanol group and an ethoxy group. The relative rates of these reactions are influenced by factors such as pH, catalyst, and reactant concentrations.

The electron-withdrawing perfluorotolyl group is expected to influence the acidity of the silanol protons. A more acidic silanol group could facilitate condensation, particularly in base-catalyzed systems. The formation of a three-dimensional network occurs as the trifunctional (4-Perfluorotolyl)silane units cross-link with each other.

Impact of Solvent Systems and Reactant Concentrations on Condensation Kinetics

The choice of solvent can significantly affect both hydrolysis and condensation rates by influencing the solubility of the reactants and the stability of transition states. researchgate.net For this compound, a solvent system that can co-solubilize the hydrophobic silane (B1218182) and water is essential. Alcohols, such as ethanol, are commonly used for this purpose.

Higher reactant concentrations generally lead to faster condensation rates due to the increased probability of reactive species encountering each other. However, very high concentrations can also lead to rapid, uncontrolled gelation and the formation of heterogeneous materials.

Dynamics of Sol-Gel Transition in this compound Based Systems

The continuous formation of siloxane bonds during polycondensation leads to a gradual increase in the viscosity of the reaction mixture. At a critical point, known as the sol-gel transition, a continuous, sample-spanning network is formed, and the system transforms from a liquid "sol" to a solid "gel".

The dynamics of this transition are complex and can be studied using rheological techniques. The gelation time is a key parameter that is influenced by all the factors affecting hydrolysis and condensation, including temperature, pH, catalyst, and reactant concentrations. The highly cross-linked nature of the network derived from a trifunctional silane like this compound is expected to result in a rigid gel. The specific properties of the resulting gel will be determined by the structure of the perfluorotolyl group, which can impart properties such as hydrophobicity and thermal stability to the final material.

Gelation Point Determination and Network Growth Evolution

The gelation point in the sol-gel process of this compound marks the transition from a liquid sol to a solid gel. This transition is characterized by a rapid increase in viscosity and the formation of a continuous network spanning the entire volume. The determination of the gelation time is crucial for controlling the material's properties.

The gelation behavior is influenced by several factors, including the concentration of the precursor, the water-to-silane ratio, the type of catalyst (acidic or basic), and the temperature. For instance, in analogous tetraethylorthosilane (TEOS)/vinyltriethoxysilane (VTES) hybrid systems, the gelation time was found to be dependent on the composition and temperature, with activation energies for gelation ranging from 25 to 30 kJ/mol. researchgate.net Rheological measurements, such as Fourier transform mechanical spectroscopy (FTMS), are powerful techniques to determine the gel point by monitoring the evolution of the storage modulus (G') and loss modulus (G''). researchgate.net The gel point is often identified as the point where G' and G'' exhibit a crossover. researchgate.net

The network growth evolution can be described by fractal geometry. The fractal dimension, which can be estimated from the gel exponent derived from rheological data, provides insights into the structure of the gel. researchgate.net For TEOS/VTES solutions, the fractal dimension indicated the formation of a relatively open and coarse gel structure. researchgate.net It is anticipated that the rigid and bulky perfluorotolyl group in this compound would lead to a more open and potentially more ordered network structure compared to smaller alkyl-substituted silanes.

Table 1: Hypothetical Gelation Time of this compound under Different Catalytic Conditions

| Catalyst (0.1 M) | Water/Silane Ratio | Temperature (°C) | Estimated Gelation Time (hours) |

| Hydrochloric Acid | 4 | 25 | 72 |

| Acetic Acid | 4 | 25 | 120 |

| Ammonia | 4 | 25 | 48 |

| Hydrochloric Acid | 8 | 25 | 60 |

| Hydrochloric Acid | 4 | 50 | 36 |

Note: This table presents hypothetical data based on general trends observed in sol-gel chemistry. Actual values would require experimental verification.

Development of Hybrid Organic-Inorganic Microstructures During Sol-Gel Processing

The sol-gel processing of this compound results in the formation of hybrid organic-inorganic microstructures. mdpi.com These materials consist of an inorganic siloxane backbone functionalized with organic perfluorotolyl groups. mdpi.com The arrangement and distribution of these organic moieties within the inorganic network are critical in defining the final properties of the material, such as its hydrophobicity, thermal stability, and optical properties.

The development of these microstructures is a complex process governed by the interplay of hydrolysis and condensation rates. The strong electron-withdrawing nature of the perfluorotolyl group is expected to influence the hydrolysis rate of the ethoxy groups. Theoretical studies on fluorosilanes have shown that hydrolysis can be thermodynamically less favorable compared to chlorosilanes. researchgate.net However, the presence of the aromatic ring may also play a role in the reaction kinetics.

The bulky nature of the perfluorotolyl group can also lead to steric hindrance, affecting the condensation process and influencing the final pore structure and surface area of the resulting gel. It is plausible that the self-association of the fluorinated aromatic rings could lead to the formation of ordered domains within the hybrid material, a phenomenon observed in other systems with phenyl groups. rsc.org This could result in materials with unique and controllable microstructures.

Application of In Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

To gain a deeper understanding of the complex reaction mechanisms during the sol-gel processing of this compound, in-situ spectroscopic techniques are invaluable. These methods allow for the real-time monitoring of the chemical and physical transformations occurring in the reaction mixture.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progression

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is a powerful tool for tracking the hydrolysis and condensation reactions of alkoxysilanes. nih.govresearchgate.netucsb.eduelsevierpure.com By monitoring the changes in the chemical shifts of the silicon atoms, one can identify and quantify the various silicon species present in the sol, from the initial monomer to intermediate silanols and condensed oligomers. ucsb.eduelsevierpure.com

For instance, in the study of other trialkoxysilanes, distinct 29Si NMR signals are observed for the starting monomer (T0), the hydrolyzed species (T1, T2), and the condensed species (T3). ucsb.edu The evolution of the intensities of these signals over time provides detailed kinetic information about the rates of hydrolysis and condensation. researchgate.net In co-hydrolysis studies of TEOS with methyltriethoxysilane (MTES) and phenyltriethoxysilane (B1206617) (PTES), 29Si NMR revealed differences in the condensation behavior, with the phenyl groups in PTES leading to a more independent condensation of the different precursors. rsc.org A similar approach could be employed to study the reaction progression of this compound and to understand the influence of the perfluorotolyl substituent on the reaction kinetics.

Table 2: Hypothetical 29Si NMR Chemical Shifts for Species in the Hydrolysis and Condensation of this compound

| Silicon Species | Notation | Hypothetical Chemical Shift (ppm) |

| (4-CF3C6F4)Si(OEt)3 | T0 | -60 to -65 |

| (4-CF3C6F4)Si(OEt)2(OH) | T1 | -68 to -73 |

| (4-CF3C6F4)Si(OEt)(OH)2 | T2 | -75 to -80 |

| (4-CF3C6F4)Si(OH)3 | T3 | -82 to -87 |

| Dimer/Oligomer Species | Tcond | -85 to -95 |

Note: This table presents hypothetical chemical shift ranges based on data for similar organotrialkoxysilanes. Actual values would need to be determined experimentally.

Time-Resolved Infrared (IR) and Raman Spectroscopy for Functional Group Transformation

Time-resolved Infrared (IR) and Raman spectroscopy are complementary techniques that provide real-time information on the transformation of functional groups during the sol-gel process. nih.govnih.govresearchgate.netresearchgate.netnih.gov

IR spectroscopy is particularly sensitive to changes in polar bonds. The hydrolysis of the Si-OEt bonds can be monitored by the decrease in the intensity of the corresponding stretching and bending vibrations and the simultaneous appearance of bands associated with Si-OH and O-H stretching vibrations. nih.govnih.gov The subsequent condensation can be followed by the growth of the characteristic Si-O-Si asymmetric stretching band. researchgate.net

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. It can provide valuable information on the evolution of the siloxane network, including the formation of cyclic siloxane species. researchgate.netelsevierpure.com For example, in the study of triethoxysilane-derived gels, a Raman band at 506 cm-1 was attributed to four-membered siloxane rings. researchgate.net The vibrational modes of the perfluorotolyl group can also be monitored by both IR and Raman spectroscopy, providing insights into its stability and potential interactions within the evolving network. nih.gov

Computational Mechanistic Modeling of Reaction Pathways and Energy Landscapes

Computational modeling provides a theoretical framework to complement experimental investigations of the hydrolysis and condensation mechanisms of this compound. Quantum mechanical methods, such as density functional theory (DFT), can be used to calculate the reaction pathways and energy landscapes for the elementary steps of the sol-gel process.

Theoretical studies on the hydrolysis of simple fluorosilanes have shown that the reaction can be endothermic in the gas phase, with the activation energy being significantly lowered by the presence of a water dimer. researchgate.net These calculations also indicated that the solvation of the products in an aqueous medium makes the hydrolysis thermodynamically more favorable. researchgate.net

By applying similar computational approaches to this compound, it would be possible to:

Calculate the activation barriers for the hydrolysis of the ethoxy groups and the subsequent condensation reactions.

Investigate the role of catalysts in lowering these activation barriers.

Determine the relative stabilities of different intermediate species, such as partially hydrolyzed silanes and small oligomers.

Explore the potential for intermolecular interactions, such as hydrogen bonding and π-π stacking of the perfluorotolyl rings, and their influence on the reaction mechanism and the final material structure.

These computational insights, when combined with experimental data from spectroscopic and rheological studies, can lead to a comprehensive and detailed understanding of the sol-gel chemistry of this compound.

Advanced Characterization Techniques for 4 Perfluorotolyl Triethoxysilane Derived Architectures

Spectroscopic Analysis of Chemical Bonding and Local Environments in Siloxane Networks

Spectroscopic techniques are indispensable for probing the chemical nature of the siloxane networks formed from (4-perfluorotolyl)triethoxysilane. These methods provide critical information on the extent of condensation, the presence of specific functional groups, and the elemental composition of the material's surface.

High-Resolution Solid-State NMR Spectroscopy for Structural Connectivity

High-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of 29Si nuclei, is a powerful tool for investigating the local silicon environment within the polysiloxane network. The chemical shifts in 29Si NMR spectra are highly sensitive to the number of bridging oxygen atoms surrounding a silicon atom, allowing for the quantification of different structural units.

In the context of this compound-derived networks, one can distinguish between different silicon environments, commonly denoted as Tn species, where 'T' signifies a trifunctional silicon atom and 'n' represents the number of bridging oxygen atoms (Si-O-Si).

| Tn Species | Description | Typical 29Si Chemical Shift Range (ppm) |

| T0 | Monomeric this compound | -55 to -60 |

| T1 | Silicon with one Si-O-Si bond (end-group) | -60 to -65 |

| T2 | Silicon with two Si-O-Si bonds (linear chain) | -65 to -75 |

| T3 | Silicon with three Si-O-Si bonds (fully cross-linked) | -75 to -85 |

Note: The exact chemical shifts can be influenced by factors such as bond angles, ring strain, and the specific experimental conditions.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and information about the chemical states of the elements present within the top few nanometers of a material's surface. rockymountainlabs.com For coatings and thin films derived from this compound, XPS is invaluable for confirming the presence of the perfluorotolyl group and for assessing the integrity of the siloxane linkage to a substrate. rockymountainlabs.com

High-resolution XPS spectra of the C 1s, O 1s, Si 2p, and F 1s regions yield detailed chemical state information.

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

| Carbon | C 1s | C-C/C-H (adventitious) | ~284.8 |

| C-Si | ~284.5 | ||

| C-F in CF3 | ~293.0 | ||

| C-F in C6F4 | ~291.0 | ||

| Oxygen | O 1s | Si-O-Si | ~532.5 |

| Si-OH | ~533.5 | ||

| Silicon | Si 2p | Si-O | ~103.0 |

| Fluorine | F 1s | C-F | ~689.0 |

The presence of a high binding energy F 1s peak and characteristic high binding energy C 1s peaks for the C-F bonds confirms the successful incorporation of the perfluorotolyl moiety at the surface. The Si 2p and O 1s spectra can be used to distinguish between the Si-O-Si network and any residual Si-OH groups.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Identification of Functional Groups and Network Structure

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups and probing the structure of the siloxane network.

FTIR spectroscopy is particularly useful for monitoring the hydrolysis and condensation reactions during the formation of the siloxane network. The disappearance of the Si-O-C stretching vibrations from the ethoxy groups and the appearance of a broad Si-O-Si stretching band are key indicators of network formation.

Raman spectroscopy, on the other hand, is well-suited for observing the symmetric vibrations and the aromatic ring modes of the perfluorotolyl group.

| Vibrational Mode | FTIR Wavenumber (cm-1) | Raman Wavenumber (cm-1) | Assignment |

| Si-O-Si | ~1000-1150 (strong, broad) | ~490 | Asymmetric and symmetric stretching |

| Si-O-C | ~960, ~1100 | Stretching in unhydrolyzed silane (B1218182) | |

| C-F | ~1150-1350 (strong) | ~1150-1350 | Stretching in perfluorotolyl group |

| Aromatic C=C | ~1500-1600 | ~1500-1600 | Stretching in perfluorotolyl ring |

| Si-OH | ~900, ~3200-3700 (broad) | Stretching in residual silanols |

Microscopic and Morphological Characterization of Thin Films and Nanostructures

Microscopy techniques are essential for visualizing the surface topography and the micro- and nanostructure of materials derived from this compound. These methods provide a direct view of the physical architecture, which is often critical to the material's performance.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can generate three-dimensional images of a surface with nanoscale resolution. mpg.de For thin films and coatings made from this compound, AFM is used to assess surface smoothness, identify defects, and quantify surface roughness. ustb.edu.cn

The formation of self-assembled monolayers (SAMs) can be monitored by AFM, revealing the growth mechanism, from initial island formation to a complete, uniform layer. ustb.edu.cn

| Parameter | Description | Typical Values for this compound Films |

| Root Mean Square (RMS) Roughness | A measure of the surface height variations | < 1 nm for smooth, well-formed monolayers |

| Feature Height | Height of islands or aggregates on the surface | Can range from a few angstroms to several nanometers |

| Surface Skewness | A measure of the asymmetry of the surface height distribution | Close to zero for a uniform surface |

| Surface Kurtosis | A measure of the "peakedness" of the surface height distribution | Close to 3 for a Gaussian distribution of heights |

AFM can also be operated in various modes, such as tapping mode, to minimize damage to soft-condensed matter films.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Microstructural and Nanostructural Imaging

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for imaging the microstructure and nanostructure of materials at higher magnifications than AFM.

SEM provides high-resolution images of the surface topography and is particularly useful for examining larger area features, such as cracks, pores, or aggregates in coatings. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of silicon and fluorine.

TEM, on the other hand, requires electron-transparent samples and provides information about the internal structure of the material. For this compound-derived materials, TEM can be used to visualize the cross-section of a coating, revealing its thickness and uniformity, or to image the morphology of nanoparticles synthesized from this precursor.

| Technique | Information Obtained | Typical Resolution | Sample Requirements |

| SEM | Surface topography, morphology, elemental composition (with EDS) | ~1-10 nm | Conductive coating often required |

| TEM | Internal structure, morphology, crystallinity, elemental composition (with EELS/EDS) | < 1 nm | Electron-transparent thin sections (<100 nm) |

Together, these advanced characterization techniques provide a comprehensive understanding of the chemical and physical properties of architectures derived from this compound, from the molecular level to the macroscopic scale. This detailed knowledge is fundamental for the rational design and fabrication of advanced materials with tailored functionalities.

Grazing Incidence X-ray Diffraction (GIXRD) for Analysis of Thin Film Orientation and Crystallinity

Grazing Incidence X-ray Diffraction (GIXRD) is a powerful, non-destructive technique used to determine the crystal structure, orientation, and degree of crystallinity in thin films. nih.govnih.gov In this method, an X-ray beam strikes the film at a very small, or "grazing," angle, typically close to the critical angle for total external reflection of the film material. mdpi.com This geometry confines the X-ray penetration to the near-surface region, maximizing the diffraction signal from the thin film while minimizing background scattering from the substrate. researchgate.net

For thin films derived from this compound, GIXRD is instrumental in revealing the molecular arrangement upon self-assembly or deposition onto a substrate. The rigid perfluorotolyl group and the reactive triethoxysilane (B36694) headgroup can lead to the formation of highly ordered, semi-crystalline domains. The orientation of these domains relative to the substrate is critical for properties such as hydrophobicity and surface energy.

During a GIXRD experiment, the detector collects the scattered X-rays, producing a 2D diffraction pattern. mdpi.com Analysis of this pattern reveals diffraction peaks corresponding to specific crystallographic planes. The positions of these peaks in reciprocal space allow for the determination of the unit cell parameters of the crystalline phase. nih.gov For solution-processed films, which are often uniaxial powders, GIXRD can identify the preferred crystallographic plane oriented parallel to the substrate. mdpi.com For instance, the presence of a strong (00l) series of reflections along the out-of-plane direction would indicate a lamellar structure with the perfluorotolyl groups oriented either away from or towards the substrate surface. The width of the diffraction peaks provides information about the size of the crystalline domains (coherence length) and the degree of crystalline perfection.

Table 1: Representative GIXRD Data for an Annealed this compound Thin Film on Silicon

| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) | Relative Intensity | FWHM (degrees) | Crystallite Size (nm) |

| 5.89 | 15.0 | (001) | Strong | 0.20 | 44.1 |

| 11.80 | 7.5 | (002) | Medium | 0.25 | 35.3 |

| 17.75 | 5.0 | (003) | Weak | 0.30 | 29.5 |

| 21.55 | 4.1 | (110) | Medium-Weak | 0.45 | 19.8 |

This table presents hypothetical data illustrating the type of information obtainable from a GIXRD analysis. FWHM (Full Width at Half Maximum) is used to estimate the crystallite size via the Scherrer equation. The data suggests a layered structure with a primary spacing of 15.0 Å.

Rheological and Viscoelastic Investigations of this compound Sol-Gel Precursors

Rheology is the study of the flow and deformation of matter. For sol-gel systems, it is an essential tool for monitoring the transition from a low-viscosity liquid (sol) to a structured, solid-like network (gel). researchgate.net The sol-gel process for this compound involves the hydrolysis of the ethoxy groups to form silanols (Si-OH), followed by their condensation to form siloxane (Si-O-Si) bridges, leading to network formation.

Viscoelastic properties are typically probed using oscillatory rheometry. A small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. youtube.com

In the initial sol state, the precursor solution exhibits liquid-like behavior, with G'' being significantly larger than G'. As the hydrolysis and condensation reactions proceed, clusters begin to form, and the viscosity of the system increases. researchgate.net With continued reaction, a continuous network forms throughout the sample at a critical point known as the gel point. Rheologically, the gel point is often identified as the time at which G' and G'' crossover (G' = G''). researchgate.net Beyond the gel point, the system behaves as a viscoelastic solid, with G' becoming larger than G''. youtube.com

Investigating the rheology of this compound precursors provides critical information on gelation kinetics, which is influenced by factors such as catalyst concentration, water-to-silane ratio, and temperature. researchgate.net The final mechanical properties of the gel are also reflected in the magnitude of the plateau modulus reached after gelation.

Table 2: Evolution of Rheological Properties during Sol-Gel Transition of a this compound Precursor Solution

| Time (minutes) | Complex Viscosity (Pa·s) | Storage Modulus, G' (Pa) | Loss Modulus, G'' (Pa) | G'/G'' Ratio (tan δ)⁻¹ | State |

| 0 | 0.05 | 0.1 | 2.5 | 0.04 | Sol |

| 30 | 0.20 | 0.8 | 5.0 | 0.16 | Sol |

| 60 | 1.50 | 7.5 | 15.0 | 0.50 | Sol |

| 90 | 25.0 | 45.2 | 45.2 | 1.00 | Gel Point |

| 120 | 150.0 | 280.0 | 95.0 | 2.95 | Gel |

| 180 | 450.0 | 950.0 | 150.0 | 6.33 | Cured Gel |

This interactive table contains hypothetical data showing the characteristic changes in viscosity and viscoelastic moduli as the sol-gel reaction proceeds. The gel point is marked by the crossover of G' and G''.

Advanced Scattering Techniques for Probing Hierarchical Structure (e.g., Small-Angle X-ray Scattering (SAXS), Small-Angle Neutron Scattering (SANS))

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are key techniques for investigating material structures on the nanometer to sub-micrometer scale (approximately 1 to 1000 nm). mdpi.comnih.gov These methods are ideal for characterizing the hierarchical structures that can form in systems containing this compound, from self-assembled aggregates in solution to the porous network of a final gel.

In a small-angle scattering experiment, a collimated beam of X-rays or neutrons is passed through a sample, and the scattered radiation is collected at very small angles (typically < 5°). nih.gov The resulting scattering pattern is a function of the scattering vector, q, which is related to the scattering angle. Analysis of the scattering intensity, I(q), versus q provides statistical information about the size, shape, and spatial arrangement of nanoscale features. mdpi.com

For sol-gel systems derived from this compound, SAXS can be used to follow the growth of primary silica (B1680970) particles during the initial stages of condensation. The radius of gyration (Rg) of the particles can be determined from the low-q region of the scattering curve. As the particles aggregate to form the gel network, the scattering profile changes, often exhibiting a power-law behavior characteristic of fractal structures.

In self-assembled systems, such as micelles or ordered monolayers, SAXS and SANS can reveal the shape (e.g., spherical, cylindrical) and size of the aggregates. researchgate.netnih.gov The contrast between the fluorinated tolyl groups and the siloxane network can be exploited. SANS is particularly powerful in this regard, as the scattering contrast can be tuned by using deuterated solvents, allowing different parts of the structure to be highlighted.

Table 3: Hypothetical SAXS Results for this compound-Derived Nanostructures in a Sol-Gel Matrix

| Sample Concentration (wt%) | Radius of Gyration, Rg (nm) | Porod Exponent, P | Correlation Length, ξ (nm) | Inferred Structure |

| 1% | 2.5 | 4.0 | N/A | Discrete spherical particles |

| 5% | 3.1 | 3.5 | 8.2 | Loosely aggregated particles |

| 10% | N/A | 2.2 | 15.5 | Mass fractal network |

| 20% | N/A | 1.8 | 12.1 | Densely cross-linked network |

This table provides illustrative SAXS data. The Radius of Gyration (Rg) is a measure of particle size. The Porod exponent (P) gives information on the nature of the scattering interface (P=4 for smooth surfaces, P<3 for fractal surfaces). The correlation length (ξ) relates to the average distance between structural features.

Dynamic Contact Angle Analysis for Probing Interfacial Wetting Behavior and Heterogeneity

Dynamic Contact Angle (DCA) analysis provides crucial information about the wetting properties of a surface that goes beyond static measurements. It involves measuring the contact angle as a three-phase (solid-liquid-vapor) contact line advances or recedes across the surface. nih.gov The key parameters obtained are the advancing contact angle (θA) and the receding contact angle (θR). temple.edu

The advancing angle is the maximum contact angle, measured as the liquid front moves over a previously dry surface. The receding angle is the minimum contact angle, measured as the liquid front withdraws from a previously wetted surface. temple.edu On an ideal, perfectly smooth, and chemically homogeneous surface, the advancing and receding angles would be equal. However, on real surfaces, there is always a difference between them. This difference is known as contact angle hysteresis (CAH = θA - θR).

For surfaces coated with this compound, which are expected to be highly hydrophobic and oleophobic due to the perfluorinated groups, DCA is highly informative.

Advancing Angle (θA): Primarily sensitive to the low-energy components of the surface. For a this compound coating, a high θA would confirm the presence and outward orientation of the low-surface-energy CF3 and CF2 groups.

Receding Angle (θR): More sensitive to the higher-energy components of the surface, such as chemical defects (e.g., unreacted Si-OH groups) or physical heterogeneities. nih.gov

Contact Angle Hysteresis (CAH): A direct measure of surface heterogeneity, roughness, and the mobility of surface moieties. temple.edu A low CAH value indicates a very uniform, smooth, and chemically homogeneous coating. A larger CAH might suggest incomplete surface coverage, surface reorganization upon contact with the probe liquid, or physical roughness.

By measuring DCA, one can assess the quality and uniformity of self-assembled monolayers or sol-gel coatings derived from this compound.

Table 4: Dynamic Contact Angle Data for Water on Surfaces Coated with this compound

| Surface Preparation Method | Probe Liquid | Advancing Angle, θA (°) | Receding Angle, θR (°) | Contact Angle Hysteresis, CAH (°) | Implied Surface Quality |

| Spin-Coated (as-deposited) | Deionized Water | 115 ± 2 | 85 ± 3 | 30 | Moderate Heterogeneity |

| Spin-Coated (annealed) | Deionized Water | 125 ± 1 | 118 ± 2 | 7 | High Homogeneity, Ordered |

| Vapor-Deposited SAM | Deionized Water | 128 ± 1 | 122 ± 1 | 6 | High Homogeneity, Ordered |

| Dip-Coated (fast withdrawal) | Deionized Water | 118 ± 3 | 90 ± 4 | 28 | High Heterogeneity |

This interactive table presents plausible DCA data. A lower contact angle hysteresis (CAH) generally correlates with a more uniform and defect-free surface coating. SAM: Self-Assembled Monolayer.

Theoretical and Computational Studies on 4 Perfluorotolyl Triethoxysilane and Its Polymerized Forms

Quantum Chemical Calculations for Molecular and Electronic Structure of (4-Perfluorotolyl)triethoxysilane

Quantum chemical calculations are instrumental in elucidating the fundamental molecular and electronic properties of this compound. These computational methods provide insights into the molecule's geometry, reactivity, and the nature of its chemical bonds, which are crucial for understanding its subsequent polymerization and film-formation behavior.

Density Functional Theory (DFT) is a powerful computational tool for predicting the three-dimensional arrangement of atoms in a molecule and its electronic properties. For this compound, DFT calculations would be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing perfluorotolyl group is expected to significantly influence the electronic distribution around the silicon atom and the ethoxy groups.

The reactivity of the molecule, particularly its susceptibility to hydrolysis, can be predicted by analyzing the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. The electron-deficient nature of the perfluorotolyl ring is anticipated to increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water during the initial stages of hydrolysis.

Table 1: Predicted Molecular and Electronic Properties of this compound from DFT Calculations (Estimated based on analogous compounds)

| Property | Predicted Value | Significance |

| Si-C Bond Length | ~1.85 Å | Reflects the strength of the linkage between the silicon and the perfluorotolyl group. |

| Si-O Bond Length | ~1.63 Å | Influences the rate of hydrolysis of the ethoxy groups. |

| C-Si-O Bond Angle | ~109.5° | Tetrahedral geometry around the silicon atom. |

| Mulliken Charge on Si | Positive | Indicates the electrophilic nature of the silicon center. |

| HOMO-LUMO Gap | ~5-6 eV | Relates to the kinetic stability of the molecule. |

Note: The values in this table are estimations based on DFT calculations of similar fluorinated aryl silanes and are presented for illustrative purposes.

The stability of this compound is intrinsically linked to the strength of its covalent bonds, particularly the Si-O and Si-C bonds. Computational analysis, often performed using high-level quantum chemical methods, can provide reliable estimates of bond dissociation energies (BDEs).

The Si-C bond connecting the perfluorotolyl group to the silicon atom is expected to be robust due to the inherent strength of carbon-silicon bonds. The high electronegativity of the fluorine atoms in the perfluorotolyl group may lead to a slight strengthening of this bond through inductive effects. The Si-O bonds in the triethoxysilane (B36694) moiety are the primary sites for hydrolysis. While Si-O bonds are generally strong, their reactivity in the context of sol-gel chemistry is well-established. The electron-withdrawing nature of the perfluorotolyl group is expected to polarize the Si-O bonds, potentially facilitating their cleavage during hydrolysis.

Table 2: Comparison of Estimated Bond Dissociation Energies (BDE) for Key Bonds in this compound and Related Compounds

| Bond | Compound | Estimated BDE (kcal/mol) |

| Si-C | This compound | 90-95 |

| Si-C | Phenyltriethoxysilane (B1206617) | 85-90 |

| Si-O | This compound | 105-110 |

| Si-O | Tetraethoxysilane | 110-115 |

Note: These BDE values are estimations derived from literature data on similar compounds and are intended to illustrate expected trends.

Molecular Dynamics (MD) Simulations of Hydrolysis, Condensation, and Network Formation

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic processes of hydrolysis, condensation, and the subsequent formation of a polymeric network from this compound precursors. These simulations can provide atomistic-level insights into the mechanisms and kinetics of these complex reactions.

MD simulations can be employed to model the sol-gel process of this compound in an aqueous environment. By simulating the interactions between the silane (B1218182) molecules, water, and a catalyst (if present), the kinetics of the hydrolysis of the ethoxy groups to form silanols (Si-OH) and the subsequent condensation reactions to form siloxane (Si-O-Si) bridges can be investigated.

The simulations would likely reveal that the hydrolysis rate is influenced by the steric hindrance of the bulky perfluorotolyl group and the electronic effects on the silicon atom. The subsequent condensation process would lead to the formation of oligomers and eventually a cross-linked polysiloxane network. The morphology and connectivity of this network are expected to be influenced by the reaction conditions, such as pH, water-to-silane ratio, and temperature.

Table 3: Hypothetical Simulation Parameters for MD Study of this compound Sol-Gel Process

| Parameter | Value/Condition |

| System Composition | This compound, Water, Ethanol (B145695) |

| Force Field | A reactive force field (e.g., ReaxFF) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | Several nanoseconds |

The interaction of this compound with various substrate surfaces is critical for its application in surface modification. MD simulations can be used to study the adsorption, orientation, and self-assembly of these molecules on surfaces such as silicon wafers, glass, or metal oxides.

Due to the presence of the highly fluorinated tolyl group, this compound is expected to exhibit a strong tendency to form low-energy surfaces. Simulations would likely show that upon adsorption, the triethoxysilane headgroup anchors to the substrate (often after hydrolysis to silanols), while the perfluorotolyl tail orients away from the surface. This arrangement leads to the formation of a hydrophobic and oleophobic surface. The packing density and ordering of the molecules in the resulting self-assembled monolayer (SAM) would depend on the substrate chemistry and the deposition conditions.

Table 4: Predicted Interfacial Properties of this compound on Different Substrates

| Substrate | Predicted Water Contact Angle | Predicted Oil Contact Angle |

| Silicon Wafer (with native oxide) | > 110° | > 70° |

| Glass | > 110° | > 70° |

| Gold | > 100° | > 60° |

Note: These contact angles are predicted based on the known behavior of similar perfluorinated silane coatings.

Predictive Modeling of Self-Assembly Processes and Film Growth Mechanisms

Predictive modeling, often integrating quantum chemical calculations and molecular simulations with theoretical frameworks, can provide a deeper understanding of the self-assembly of this compound and the mechanisms of thin film growth.

The self-assembly process is driven by a combination of covalent bonding of the silane headgroup to the substrate and van der Waals interactions between the perfluorotolyl tails. Predictive models would aim to capture these interactions to forecast the structure and properties of the resulting monolayer. For instance, models could predict the tilt angle of the molecules with respect to the surface normal and the degree of lateral ordering.

Film growth is expected to proceed via a "grafting-to" mechanism, where individual molecules first adsorb and react with the surface, followed by lateral organization. The kinetics of this process can be modeled to understand how factors such as precursor concentration, temperature, and solvent affect the final film quality. Advanced models might also account for the possibility of multilayer formation or the incorporation of defects within the film.

Table 5: Key Parameters in a Predictive Model for the Self-Assembly of this compound

| Parameter | Description |

| Adsorption Energy | The energy released upon the binding of a single molecule to the substrate. |

| Intermolecular Interaction Potential | Describes the van der Waals and electrostatic forces between adjacent molecules. |

| Surface Diffusion Barrier | The energy required for an adsorbed molecule to move across the surface. |

| Reaction Rate Constants | The rates of hydrolysis and condensation reactions at the surface. |

Cheminformatics Approaches for Elucidating Structure-Reactivity Relationships in Silane Systems

Cheminformatics provides a powerful lens for understanding the complex interplay between the molecular structure of silanes, such as this compound, and their chemical reactivity. By leveraging computational tools and statistical methods, it is possible to build predictive models that correlate molecular descriptors with experimental outcomes, thereby accelerating the development of new materials with tailored properties. These approaches are particularly valuable for organosilanes, where the nature of the organic substituent and the hydrolyzable groups significantly influences hydrolysis rates, condensation behavior, and interfacial adhesion.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are central to cheminformatics studies of silanes. These models are built upon databases of silane structures and their measured properties, such as rates of hydrolysis, condensation kinetics, or binding affinities to surfaces. For a compound like this compound, key molecular descriptors would include quantum chemical parameters like partial atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO), as well as topological and steric indices.

For instance, the rate of hydrolysis of the triethoxysilyl group is a critical parameter for the performance of silane coupling agents. A QSAR model for silane hydrolysis might take the following form:

log(k_hyd) = β₀ + β₁(σ*) + β₂(E_s) + β₃(q_Si) + ...

Where:

k_hyd is the hydrolysis rate constant.

σ* is the Taft inductive constant for the organic substituent (the 4-perfluorotolyl group in this case).

E_s is the steric parameter of the substituent.

q_Si is the calculated partial charge on the silicon atom.

β coefficients are determined through regression analysis of a training set of silanes.

The highly electron-withdrawing nature of the perfluorotolyl group would be captured by a descriptor like the Hammett or Taft parameter, which would be expected to correlate strongly with the hydrolysis and condensation reactivity.

Machine learning algorithms, such as random forests and neural networks, are increasingly being used to develop more sophisticated and predictive models. These algorithms can uncover non-linear relationships within high-dimensional descriptor spaces that may be missed by traditional linear regression methods. For example, a machine learning model could be trained on data from molecular dynamics simulations to predict the interfacial binding energy of different fluorinated silanes on a given substrate.

Illustrative Data Table: QSPR Model for Silane Hydrolysis Rate

| Silane Compound | Inductive Parameter (σ*) | Steric Parameter (E_s) | Calculated log(k_hyd) | Experimental log(k_hyd) |

| Methyltriethoxysilane | 0.00 | 0.00 | -4.5 | -4.3 |

| Phenyltriethoxysilane | 0.60 | -0.25 | -5.2 | -5.0 |

| This compound | 1.25 | -0.90 | -6.8 | (Predicted) |

| Aminopropyltriethoxysilane | 0.15 | -0.35 | -3.8 | -3.6 |

Note: The data in this table is illustrative and intended to represent the output of a hypothetical QSPR model.

Computational Design and Screening of Novel Fluorinated Organosilanes

Computational chemistry offers a powerful toolkit for the in silico design and high-throughput screening of novel fluorinated organosilanes with optimized properties. This approach allows researchers to explore a vast chemical space and identify promising candidates for synthesis and experimental validation, thereby reducing the time and cost associated with traditional trial-and-error discovery processes. The design process typically involves a multi-scale modeling approach, from quantum mechanics to molecular dynamics.

Quantum Mechanical (QM) Methods:

At the most fundamental level, Density Functional Theory (DFT) is employed to calculate the electronic structure and properties of individual silane molecules. jst.go.jpresearchgate.net For a molecule like this compound, DFT calculations can predict:

Geometric Parameters: Bond lengths and angles, which influence steric accessibility of the silicon center.

Reactivity Descriptors: Partial atomic charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. These are crucial for predicting susceptibility to nucleophilic attack during hydrolysis. innovationforever.com

Adsorption Energies: The binding energy of the silane to various surfaces (e.g., silica (B1680970), metal oxides) can be calculated to predict adhesion strength. jst.go.jpresearchgate.net

By systematically modifying the structure of the fluorinated substituent (e.g., changing the position or number of fluorine atoms, altering the alkyl chain length), a library of virtual compounds can be created. DFT calculations can then be used to screen this library for candidates with desirable electronic properties.

Molecular Dynamics (MD) Simulations:

Once promising monomeric silanes are identified, Molecular Dynamics (MD) simulations can be used to study their behavior in condensed phases and as part of polymerized networks. researchgate.netmdpi.com For example, MD simulations can model:

Hydrolysis and Condensation: The initial stages of polysiloxane network formation in the presence of water can be simulated to understand how the fluorinated substituent influences the resulting polymer structure. mdpi.com

Interfacial Behavior: The interaction of a polymerized this compound film with a substrate can be modeled to assess properties like surface energy, water repellency, and mechanical stability. researchgate.net

Mechanical Properties: The stress-strain behavior of the resulting fluorinated polysiloxane material can be simulated to predict its modulus, tensile strength, and other mechanical characteristics.

High-Throughput Virtual Screening:

A typical workflow for the computational design and screening of novel fluorinated organosilanes would involve:

Library Generation: Define a virtual library of candidate molecules by varying the fluorinated organic group and the hydrolyzable groups.

Descriptor Calculation: Use high-throughput DFT or semi-empirical methods to calculate key molecular descriptors for each candidate.

Property Prediction: Employ pre-existing or newly developed QSPR models to predict properties of interest, such as hydrolysis rate, surface energy, and thermal stability.

Filtering and Ranking: Filter the library based on desired property ranges and rank the remaining candidates.

Detailed Simulation: Perform more computationally intensive MD simulations on the top-ranked candidates to validate their performance in a more realistic environment.

This computational approach enables the rational design of new fluorinated organosilanes with precisely tuned properties for specific applications, such as low surface energy coatings, high-performance composites, and advanced electronic materials.

Illustrative Data Table: Virtual Screening of Novel Fluorinated Silanes

| Candidate Molecule | Calculated Surface Energy (mN/m) | Predicted Hydrolysis Half-life (min) | Adsorption Energy on SiO₂ (kJ/mol) |

| This compound | 15.2 | 45 | -120 |

| (Perfluorobutyl)triethoxysilane | 12.8 | 60 | -110 |

| (3,5-bis(Trifluoromethyl)phenyl)triethoxysilane | 16.5 | 30 | -135 |

| (Perfluorooctyl)triethoxysilane | 10.1 | 95 | -105 |

Note: This table presents hypothetical data from a computational screening study to illustrate the process.

Surface Engineering and Interfacial Phenomena Mediated by 4 Perfluorotolyl Triethoxysilane

Optimization of Substrate Pre-treatment and Surface Activation Strategies for Enhanced Silane (B1218182) Adhesion

The successful deposition and durable adhesion of (4-Perfluorotolyl)triethoxysilane films are critically dependent on the initial state of the substrate surface. Consequently, meticulous pre-treatment and activation are paramount. The primary objective of these preparatory steps is to generate a high density of reactive hydroxyl (-OH) groups on the substrate surface, which serve as the primary anchoring points for the silane molecules.

Common substrates for silanization, such as silicon wafers, glass, and various metal oxides, inherently possess a native oxide layer with surface hydroxyls. However, the density and accessibility of these groups can be significantly enhanced through various activation strategies. One of the most prevalent and effective methods is treatment with piranha solution, a potent oxidizing mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂). This process not only removes organic contaminants but also extensively hydroxylates the surface.

Other activation techniques include plasma treatment (e.g., oxygen or argon plasma) and UV-ozone cleaning. These methods are highly effective at cleaning surfaces and introducing hydroxyl functionalities. The choice of pre-treatment strategy is often dictated by the nature of the substrate and the desired final surface properties. For instance, while piranha solution is highly effective for silicon and glass, alternative methods may be necessary for more sensitive substrates.

The importance of an anhydrous environment during the subsequent silanization process cannot be overstated. The presence of excess water in the reaction medium can lead to premature hydrolysis and self-condensation of the triethoxysilane (B36694) groups in solution, forming polysiloxane oligomers that can physisorb onto the surface rather than forming a covalently bonded monolayer. Therefore, after activation and thorough rinsing (typically with high-purity deionized water), the substrates are meticulously dried, often under a stream of inert gas like nitrogen or in a vacuum oven.

Formation of Covalently Grafted Monolayers and Multilayers on Substrates

The formation of a this compound layer on a hydroxylated surface proceeds through a two-step hydrolysis and condensation reaction. In the initial step, the ethoxy groups (-OCH₂CH₃) of the silane undergo hydrolysis in the presence of a catalytic amount of water to form reactive silanol (B1196071) groups (-Si-OH). This trace amount of water is typically present as a thin adsorbed layer on the substrate surface.

The subsequent condensation step involves the reaction between the newly formed silanol groups on the silane molecule and the hydroxyl groups on the substrate surface, resulting in the formation of strong, covalent siloxane bonds (Si-O-Si). This process anchors the this compound molecules to the substrate. Concurrently, lateral condensation reactions can occur between adjacent silanol groups of neighboring silane molecules, leading to the formation of a cross-linked, two-dimensional network on the surface.

The formation of either a monolayer or a multilayer is highly dependent on the reaction conditions, particularly the concentration of the silane solution and the amount of water present. To achieve a well-ordered self-assembled monolayer (SAM), the reaction is typically carried out in an anhydrous solvent (e.g., toluene) with a low concentration of the silane. This controlled environment minimizes the bulk polymerization of the silane in solution and promotes the formation of a dense, uniform monolayer on the substrate.